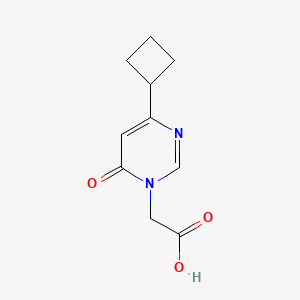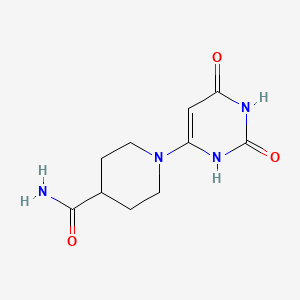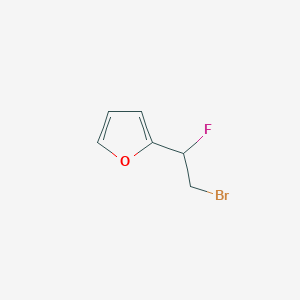
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)aniline
Descripción general
Descripción
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)aniline, also known as 2-DFEPA, is an organic compound with a wide range of applications in scientific research. It is a colorless to pale yellow liquid with a boiling point of 153-154°C and a melting point of -55°C. 2-DFEPA is a derivative of aniline, an organic compound composed of a benzene ring with an amine group attached. It is a useful reagent in organic synthesis and is used in a variety of applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
- Anticancer Activity : Derivatives of piperidine, such as those synthesized from 2-(piperidin-1-yl)quinoline-3-carbaldehyde and substituted anilines, have been evaluated for in vitro anticancer activity against various human cell lines. These compounds demonstrate promising anticancer properties, offering potential pathways for the development of novel anticancer agents (Subhash & Bhaskar, 2021).
Antimicrobial and Anti-arrhythmic Activities
- Antimicrobial Activity : Novel 1-[3-(1,8-Naphthyridin-2-yl)phenyl]-3-arylurea derivatives, synthesized through reactions involving piperidine, have displayed inhibitory effects on bacterial growth. This indicates their potential as antimicrobial agents, contributing to the fight against infectious diseases (Bhasker et al., 2018).
- Anti-arrhythmic Activity : Piperidine-based derivatives have shown significant anti-arrhythmic activity. The synthesis and evaluation of these compounds underscore their potential in developing treatments for arrhythmias, highlighting the versatility of piperidine derivatives in medicinal chemistry (Abdel‐Aziz et al., 2009).
Material Science and Catalysis
- Dendritic Melamine Synthesis : Novel dendritic G-2 melamines containing piperidine motifs have been synthesized. These materials show potential for creating nano-aggregates due to their unique structural properties, indicating applications in material science and nanotechnology (Sacalis et al., 2019).
Synthesis of Pharmaceutical Intermediates
- Pharmaceutical Intermediates : Efficient synthesis methods for key pharmaceutical intermediates containing piperidine have been developed. These intermediates are crucial in the production of narcotic analgesics and fentanyl analogues, highlighting the compound's importance in the pharmaceutical industry (Kiricojevic et al., 2002).
Propiedades
IUPAC Name |
2-[3-(1,1-difluoroethyl)piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2/c1-13(14,15)10-5-4-8-17(9-10)12-7-3-2-6-11(12)16/h2-3,6-7,10H,4-5,8-9,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDRQUFVHZWDQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C2=CC=CC=C2N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,4-dimethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480973.png)







